Chemical Properties, Stability, and Synthetic Utility of N1-Cyclopentylethane-1,2-diamine: A Technical Guide
Chemical Properties, Stability, and Synthetic Utility of N1-Cyclopentylethane-1,2-diamine: A Technical Guide
Executive Summary
N1-Cyclopentylethane-1,2-diamine is a highly versatile, unsymmetrical aliphatic diamine that has emerged as a critical pharmacophore and synthetic intermediate in modern medicinal chemistry[1][2]. Featuring both a highly reactive primary amine and a sterically hindered secondary amine, this molecule allows for orthogonal functionalization. This technical guide provides a comprehensive analysis of its physicochemical properties, stability dynamics, and a self-validating protocol for its synthesis, designed to empower researchers in optimizing their drug discovery pipelines.
Physicochemical Properties & Stability Dynamics
Understanding the physical state and chemical stability of N1-Cyclopentylethane-1,2-diamine is critical for maintaining batch-to-batch reproducibility in pharmaceutical synthesis. The compound is commercially available in two primary forms: the free base and the dihydrochloride salt[1][3].
Quantitative Data Summary
| Property | Free Base | Dihydrochloride Salt |
| CAS Number | 41062-14-0 | 2097427-73-9 |
| Molecular Formula | C₇H₁₆N₂ | C₇H₁₈Cl₂N₂ |
| Molecular Weight | 128.22 g/mol | 201.14 g/mol |
| Physical Form | Clear Liquid | Powder |
| Storage Temperature | Inert atmosphere (Argon/N₂), 2-8°C | Room Temperature (RT) |
| Hygroscopicity | High | Low |
Stability Causality and Handling
The free base is highly susceptible to atmospheric degradation. As a molecule containing a primary amine, it acts as a strong nucleophile toward ambient carbon dioxide and moisture, rapidly forming carbamate salts. This degradation pathway leads to a loss of titer, altered solubility profiles, and unpredictable stoichiometry in downstream coupling reactions.
Best Practice: For long-term benchtop stability, the compound should be isolated and stored as the dihydrochloride salt [3]. Protonation of the nitrogen lone pairs completely eliminates their nucleophilicity, rendering the salt non-hygroscopic, chemically inert to atmospheric CO₂, and stable for extended storage at room temperature.
Pharmacological Applications & Pipeline Utility
The N1-Cyclopentylethane-1,2-diamine scaffold is strategically utilized to overcome specific biological barriers and engage complex receptor pockets.
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Anti-Mycobacterial Agents (Tuberculosis): Substituted ethylenediamines derived from this scaffold disrupt mycobacterial cell wall synthesis. The lipophilic cyclopentyl group is critical here; it enhances the molecule's penetration through the thick, lipid-rich mycolic acid layer of Mycobacterium tuberculosis[2][4].
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Cryptochrome (Cry) Modulators: Used to synthesize compounds targeting circadian rhythms and metabolic disorders (e.g., Type 2 Diabetes). The diamine linker provides optimal spatial geometry for binding within the Cry receptor pocket[5][6].
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Kappa Opioid Receptor (KOR) Ligands: The diamine scaffold mimics the basic pharmacophores necessary for GPCR binding, aiding in the development of non-addictive analgesics and CNS therapeutics[7].
Pharmacological applications of the N1-Cyclopentylethane-1,2-diamine scaffold.
Synthetic Methodology & Mechanistic Causality
The most robust and scalable method for synthesizing N1-Cyclopentylethane-1,2-diamine is the reductive amination of cyclopentanone with ethylenediamine[5][8]. As an application scientist, I emphasize that the success of this reaction relies entirely on controlling the reaction kinetics to prevent over-alkylation.
Synthetic workflow of N1-Cyclopentylethane-1,2-diamine via reductive amination.
Mechanistic Rationale
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Reagent Stoichiometry: A massive excess of ethylenediamine (typically 8 equivalents) is mandatory. Causality: This statistically saturates the reaction environment, ensuring that once the mono-alkylated product forms, the probability of the newly formed secondary amine reacting with another equivalent of cyclopentanone (yielding unwanted N,N'-dicyclopentylethane-1,2-diamine) is minimized[5].
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Acid Catalysis & Dehydration: Acetic acid is added to protonate the carbonyl oxygen, increasing its electrophilicity. 4Å molecular sieves act as an irreversible water scavenger, driving the thermodynamic equilibrium of the condensation reaction toward the iminium intermediate[8].
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Selective Reduction: Sodium cyanoborohydride (NaBH₃CN) is the reducing agent of choice. Causality: Unlike sodium borohydride, NaBH₃CN is stable in mildly acidic conditions (pH 5-6) and exhibits strict chemoselectivity—it rapidly reduces the protonated iminium ion but remains kinetically inert toward the unreacted cyclopentanone[5][8].
Validated Experimental Protocol
The following self-validating protocol outlines the synthesis of the free base, incorporating in-process checks to guarantee high yield and purity[5][8].
Objective: Selective mono-alkylation of ethylenediamine via reductive amination. Scale: ~22.6 mmol (Cyclopentanone)
Step 1: Iminium Formation
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To a flame-dried 250 mL round-bottom flask, add 113 mL of anhydrous methanol.
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Introduce ethylenediamine (10.86 g, 180.7 mmol, 8.0 eq) and cyclopentanone (2.00 mL, 22.6 mmol, 1.0 eq).
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Slowly add glacial acetic acid (10.34 mL, 180.7 mmol, 8.0 eq) to achieve a mildly acidic environment, followed by 10 g of activated 4Å molecular sieves.
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Stir the suspension at room temperature for 30 minutes to allow complete Schiff base formation.
Step 2: Chemoselective Reduction
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To the stirring mixture, add sodium cyanoborohydride (2.839 g, 45.2 mmol, 2.0 eq) portion-wise to control the evolution of gas.
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Seal the flask under an inert argon atmosphere and stir continuously for 48 hours at room temperature.
Step 3: Quenching and Basic Workup
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Filter the heterogeneous mixture through a Celite pad to remove the molecular sieves. Rinse the pad with excess methanol.
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Concentrate the filtrate in vacuo to remove the bulk of the methanol.
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Critical Step: Dissolve the resulting crude residue in 150 mL of 3 N aqueous NaOH. Causality: This strong basic workup (pH > 12) deprotonates all amine species, driving the target diamine into the organic phase while leaving borate salts and acetate in the aqueous layer.
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Extract the aqueous layer with dichloromethane (3 × 300 mL).
Step 4: Purification
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Wash the combined organic layers with basic saturated aqueous sodium chloride (brine).
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Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
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Purify the crude material via vacuum distillation to yield N1-Cyclopentylethane-1,2-diamine as a clear liquid (approx. 35% isolated yield)[8].
References
- Title: US Patent 9,265,772 B2 - Cryptochrome modulators and methods of use Source: Google Patents URL
- Title: EA Patent 020307 B1 - Substituted ethylenediamine derivative for treating micobacterial diseases Source: Google Patents URL
Sources
- 1. 41062-14-0 CAS Manufactory [m.chemicalbook.com]
- 2. EA020307B1 - Substituted ethylenediamine derivative for treating micobacterial diseases and pharmaceutical composition based thereon - Google Patents [patents.google.com]
- 3. N1-cyclopentylethane-1,2-diamine dihydrochloride | 2097427-73-9 [sigmaaldrich.com]
- 4. EA020307B1 - Substituted ethylenediamine derivative for treating micobacterial diseases and pharmaceutical composition based thereon - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 8. N-Cyclopentyl-ethane-1,2-diamine synthesis - chemicalbook [chemicalbook.com]
